4-METHYLTHIO-BETA-NITROSTYRENE

Description

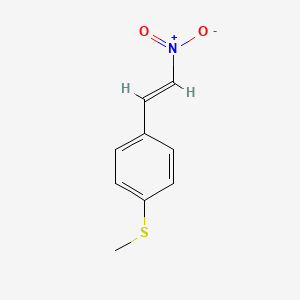

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSZTOUHOKERPN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Investigations of 4 Methylthio β Nitrostyrene

Geometrical Isomerism: Elucidation of (E) and (Z) Configurations

Geometrical isomerism in alkenes like 4-Methylthio-β-nitrostyrene arises from the restricted rotation around the carbon-carbon double bond. libretexts.orgsiue.edu This results in two possible spatial arrangements of substituents, designated as (E) and (Z) isomers according to the Cahn-Ingold-Prelog priority rules. pressbooks.pub For β-nitrostyrenes, the (E) isomer, where the phenyl ring and the nitro group are on opposite sides of the double bond (trans), is generally the predominant and more stable form. uc.pt

Spectroscopic methods are crucial for the unambiguous identification and characterization of (E) and (Z) isomers. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct signatures for each geometric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is particularly powerful for distinguishing between (E) and (Z) isomers. The coupling constant (J-value) between the vinylic protons (Hα and Hβ) is diagnostic. For the (E) isomer, a larger coupling constant (typically 12-18 Hz) is observed due to the trans-relationship of the protons. In contrast, the (Z) isomer exhibits a smaller coupling constant (typically 7-12 Hz) for the cis-protons. Chemical shifts also differ; the β-proton in the (E) isomer is often shifted further downfield compared to the (Z) isomer due to the anisotropic effect of the phenyl ring. allen.in

Infrared (IR) Spectroscopy : The C=C stretching vibration and the out-of-plane C-H bending vibrations in the IR spectrum can also differentiate the isomers. The trans-alkene C-H bend in the (E) isomer typically appears as a strong band around 960-990 cm⁻¹, which is absent in the (Z) isomer.

| Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) | Rationale |

|---|---|---|---|

| Vinylic Proton Coupling Constant (JHα-Hβ) | ~13-16 Hz | ~8-11 Hz | Karplus relationship predicts larger coupling for dihedral angles near 180° (trans) than 0° (cis). |

| Chemical Shift Hα (δ) | ~7.6 ppm | ~7.0 ppm | Hα is deshielded by the nitro group in both isomers. |

| Chemical Shift Hβ (δ) | ~8.0 ppm | ~7.5 ppm | In the (Z)-isomer, Hβ is shielded by the phenyl ring, resulting in an upfield shift compared to the (E)-isomer. |

In general, trans (E) isomers of disubstituted alkenes are thermodynamically more stable than their cis (Z) counterparts due to reduced steric strain. siue.eduadichemistry.com In 4-Methylthio-β-nitrostyrene, the bulky 4-methylthiophenyl group and the nitro group experience significant steric repulsion when they are on the same side of the double bond in the (Z) isomer. The (E) configuration places these groups on opposite sides, minimizing this unfavorable interaction. uc.pt

Computational studies on related β-nitrostyrene derivatives confirm that the (E) isomer is the ground-state configuration. uc.pt The energy difference between the two isomers allows for the estimation of the equilibrium constant (Keq) at a given temperature, which overwhelmingly favors the (E) form under thermodynamic equilibrium.

| Parameter | (E)-Isomer | (Z)-Isomer | Note |

|---|---|---|---|

| Relative Energy (ΔE) | 0 kcal/mol (Reference) | > 0 kcal/mol | The (Z) isomer is higher in energy due to steric hindrance. |

| Thermodynamic Stability | More Stable | Less Stable | The lower energy of the (E) isomer corresponds to greater stability. |

| Equilibrium Constant (Keq = [(E)]/[(Z)]) | >> 1 | The equilibrium mixture will consist almost entirely of the (E) isomer. |

Conformational Analysis

Conformational analysis of 4-Methylthio-β-nitrostyrene involves determining the preferred spatial orientation of the 4-methylthiophenyl ring and the nitrovinyl side chain, which are connected by a single bond with a degree of rotational freedom.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide experimental evidence for the preferred conformation in solution. utoronto.ca A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For 4-Methylthio-β-nitrostyrene, cross-peaks between one of the vinylic protons (Hα or Hβ) and the ortho-protons of the phenyl ring would indicate a conformation where these groups are in close proximity, suggesting a nearly planar structure. The absence or presence of specific NOE signals can help map the time-averaged orientation of the phenyl ring relative to the nitrovinyl group.

Ab initio molecular orbital calculations are powerful theoretical tools for exploring the conformational landscape of molecules. dtic.mil Methods such as Density Functional Theory (DFT) can be used to calculate the molecular energy as a function of the torsion angle between the phenyl ring and the vinyl group (C-C-C=C dihedral angle). bohrium.com

For related β-nitrostyrene systems, these calculations typically reveal that a planar or nearly planar conformation is the most stable. uc.pt This planarity allows for maximum overlap between the π-systems of the aromatic ring and the nitrovinyl side chain, which is energetically favorable. bohrium.com A potential energy surface scan would show a deep energy minimum at a dihedral angle of 0° or 180° (planar) and energy barriers at other angles, corresponding to less stable, non-planar conformations. uc.pt

| Computational Method | Basis Set | Calculated Parameter | Result | Interpretation |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G | Optimized Dihedral Angle (Ring-Vinyl) | ~0° or ~180° | A planar conformation is the lowest energy state. uc.pt |

| DFT (B3LYP) | 6-31G | Rotational Energy Barrier | A few kcal/mol | Indicates restricted, but not prohibited, rotation around the C-C single bond at room temperature. |

Influence of π-Electron Delocalization on Molecular Conformation

The molecular conformation of 4-Methylthio-β-nitrostyrene is strongly governed by π-electron delocalization. The molecule possesses an electron-donating group (EDG), the 4-methylthio group, and an electron-withdrawing group (EWG), the nitro group, connected through a conjugated system of the phenyl ring and the vinyl bridge. This "push-pull" electronic structure enhances π-electron delocalization across the entire molecule. researchgate.net

This extensive conjugation has a profound stabilizing effect on the planar conformation. bohrium.com For delocalization to be effective, the p-orbitals of the aromatic ring, the vinyl group, and the nitro group must be aligned, which is achieved in a planar arrangement. Any significant twisting around the C(aryl)-C(vinyl) bond would disrupt this p-orbital overlap, breaking the conjugation and raising the molecule's energy. Therefore, the drive to maintain π-electron delocalization is the primary force favoring a planar molecular structure in 4-Methylthio-β-nitrostyrene. researchgate.net

Advanced Synthetic Methodologies Utilizing 4 Methylthio β Nitrostyrene

Role as a Key Intermediate in Multistep Organic Synthesis

4-Methylthio-β-nitrostyrene serves as a valuable building block in organic synthesis due to the versatile reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the carbon-carbon double bond, making it an excellent Michael acceptor for various nucleophiles. nih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of more complex molecular architectures.

The products derived from nucleophilic additions to 4-methylthio-β-nitrostyrene are themselves useful intermediates. For instance, the resulting nitroalkane derivatives can be further transformed; the nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated to generate other unsaturated systems. This functional group tolerance makes β-nitrostyrenes, including the 4-methylthio derivative, key precursors for a wide range of compounds. metu.edu.tr Specifically, the products of Friedel-Crafts alkylation of indoles with 4-methylthio-β-nitrostyrene are precursors to enantiomerically enriched tryptamine (B22526) derivatives, which are significant structural motifs in biologically active compounds. kisti.re.kr The use of heterogeneous catalysts in continuous-flow systems for reactions involving β-nitrostyrene derivatives highlights their importance in modern, efficient synthetic processes. nih.govelsevierpure.com

Asymmetric Catalysis for Enantioselective Transformations

The development of asymmetric catalytic methods is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. mdpi.com 4-Methylthio-β-nitrostyrene is an effective substrate in such transformations, where chiral catalysts guide the reaction to favor the formation of one enantiomer over the other. nih.gov

Transition-metal complexes are among the most versatile and efficient catalysts for preparing enantioenriched molecules. nih.gov These catalysts activate substrates through coordination, and the chiral environment created by enantiopure ligands around the metal center induces stereoselectivity in the reaction. nih.gov Several metal-based systems have been successfully employed for the asymmetric alkylation of indoles with nitroalkenes. nih.gov

The Friedel-Crafts (F-C) alkylation of indoles with nitroalkenes is a powerful method for C-C bond formation. metu.edu.tr The asymmetric variant of this reaction using 4-methylthio-β-nitrostyrene (MTNS) as the electrophile has been effectively catalyzed by chiral rhodium (Rh) and iridium (Ir) complexes. nih.govacs.org This reaction provides a direct route to chiral 3-substituted indole (B1671886) derivatives. metu.edu.tr In a notable study, complexes [Cp*M{(R)-Prophos}(H₂O)][SbF₆]₂ (where M = Rh, Ir) were used as catalyst precursors for the Michael-type Friedel-Crafts reaction between various indoles and MTNS. nih.gov The reactions, conducted in CH₂Cl₂, proceeded cleanly to yield the desired alkylated indole products. acs.org

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with 4-Methylthio-β-Nitrostyrene Catalytic runs were performed with a catalyst loading of 5 mol % in CH₂Cl₂ at 298 K in the presence of 4 Å molecular sieves. acs.org

| Catalyst | Indole Derivative | Time (h) | Conversion (%) | ee (%) |

| Rh Complex | Indole | 24 | 100 | 50 |

| Rh Complex | N-Methylindole | 24 | 100 | 45 |

| Rh Complex | 2-Methylindole | 48 | 100 | 80 |

| Rh Complex | N-Methyl-2-methylindole | 48 | 100 | 93 |

| Ir Complex | Indole | 24 | 100 | 10 |

| Ir Complex | N-Methylindole | 24 | 100 | 12 |

| Ir Complex | 2-Methylindole | 48 | 100 | 25 |

| Ir Complex | N-Methyl-2-methylindole | 48 | 100 | 48 |

The success of the aforementioned enantioselective Friedel-Crafts reaction hinges on the design of the catalyst system. The study utilized half-sandwich rhodium and iridium complexes, specifically (SM,RC)-[CpM{(R)-Prophos}(OH₂)][SbF₆]₂. nih.gov In these complexes, Cp represents pentamethylcyclopentadienyl, and (R)-Prophos is a chiral diphosphine ligand (propane-1,2-diyl-bis(diphenylphosphane)). nih.gov The chirality of the catalyst, which directs the enantioselective outcome, originates from the chiral ligand coordinated to the metal center. nih.gov

Achieving high enantiomeric excess (ee) requires careful optimization of reaction parameters, particularly temperature. In the Friedel-Crafts alkylation of N-methyl-2-methylindole with MTNS catalyzed by the rhodium complex, an ee of up to 93% was achieved at 298 K (25 °C). nih.govacs.org

Interestingly, the effect of temperature on enantioselectivity was not linear. A reduction in temperature from 298 K to 263 K led to an unexpected decrease in enantioselectivity from 93% to 55%. nih.govacs.org Further lowering the temperature resulted in a switch in the sign of the major enantiomer, indicating that the opposite enantiomer was preferentially formed at very low temperatures. nih.govacs.org This complex temperature dependence is attributed to the equilibrium between the two linkage isomers (oxygen-bound vs. sulfur-bound) of the catalyst-substrate complex, with each isomer potentially leading to a different enantiomeric product via distinct catalytic cycles. nih.govacs.org The detection of key catalytic intermediates, such as metal-aci-nitro species, allowed for the proposal of a plausible double catalytic cycle that accounts for these observations. nih.govacs.org

Table 2: Effect of Temperature on the Enantioselectivity of the Friedel-Crafts Reaction Reaction between N-Methyl-2-methylindole and MTNS with Rh Complex catalyst. acs.org

| Temperature (K) | ee (%) |

| 298 | 93 |

| 283 | 75 |

| 263 | 55 |

| 253 | 10 |

| 243 | -10 |

| 233 | -15 |

Transition-Metal Catalyzed Enantioselective Alkylation Reactions

Nucleophilic Addition Reactions (e.g., Michael Additions)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org Due to the strong electron-withdrawing nature of the nitro group, 4-methylthio-β-nitrostyrene is a highly effective Michael acceptor. nih.gov

The enantioselective Friedel-Crafts alkylation of indoles discussed previously is a prime example of a Michael-type reaction. nih.gov In this case, the electron-rich indole acts as the Michael donor. Other carbon nucleophiles, such as malonates and β-ketoesters, are also commonly used in Michael additions to nitroalkenes, often facilitated by organocatalysts or metal complexes. organic-chemistry.org For instance, the addition of diethyl malonate to β-nitrostyrene is a well-studied model reaction for screening the efficacy of various catalysts. mdpi.com While specific studies focusing solely on 4-methylthio-β-nitrostyrene with a wide range of Michael donors are less common, its reactivity profile is expected to be similar to other substituted β-nitrostyrenes, readily undergoing addition from soft nucleophiles like enolates, dicarbonyl compounds, and thiols. koreascience.krniscpr.res.in The resulting adducts are versatile synthetic intermediates, as the nitro group can be subsequently converted into various other functionalities. metu.edu.tr

Photochemical Reactions and Their Synthetic Utility

The study of photochemical reactions offers a unique avenue for the synthesis of complex molecules, often providing pathways that are inaccessible through traditional thermal methods. In the case of 4-Methylthio-β-nitrostyrene, its conjugated system, incorporating an electron-donating 4-methylthio group and an electron-withdrawing nitro group, makes it a candidate for interesting photochemical transformations. While direct research on the photochemistry of 4-Methylthio-β-nitrostyrene is limited, the behavior of analogous β-nitrostyrene derivatives provides a strong basis for understanding its likely reactivity.

Photoinduced Rearrangements and Fragmentation Pathways

Upon absorption of ultraviolet (UV) light, β-nitrostyrenes can undergo a variety of transformations, primarily involving the nitro group and the olefinic double bond. The primary photochemical process for many substituted β-methyl-β-nitrostyrenes is a rearrangement that leads to the formation of α-keto oximes. This transformation is believed to proceed through a nitro-nitrite rearrangement.

For 4-Methylthio-β-nitrostyrene, the presence of the electron-donating methylthio group at the para-position of the phenyl ring is expected to influence the photochemical outcome. Studies on other β-methyl-β-nitrostyrenes have shown that electron-donating substituents tend to promote the nitro-nitrite rearrangement, leading to higher yields of the corresponding oxime derivatives. wku.edu This is attributed to the stabilization of the excited state or a key intermediate involved in the rearrangement process.

The proposed mechanism for this photorearrangement involves the initial excitation of the nitroalkene to an excited state, followed by an intramolecular rearrangement to a nitrite (B80452) intermediate. This nitrite can then undergo further reactions to yield the final α-keto oxime product.

In addition to rearrangement, fragmentation pathways can also occur during the UV irradiation of nitrostyrenes. These fragmentation processes can compete with the rearrangement pathway. For some substituted β-methyl-β-nitrostyrenes, particularly those with electron-withdrawing groups, fragmentation to form the corresponding aldehydes and carboxylic acids has been observed. wku.edu While the electron-donating nature of the 4-methylthio group is expected to favor the rearrangement pathway, the possibility of fragmentation cannot be entirely ruled out and would likely lead to the formation of 4-methylthiobenzaldehyde (B8764516) among other products.

Synthesis of Derivative Compounds via Photochemistry (e.g., Oximes)

The photochemical rearrangement of β-nitrostyrenes provides a synthetically useful method for the preparation of α-keto oximes, which are valuable intermediates in organic synthesis. Based on the reactivity of analogous compounds, it is highly probable that UV irradiation of 4-Methylthio-β-nitrostyrene in a suitable solvent, such as aqueous ethanol, would lead to the formation of 1-(4-(methylthio)phenyl)-1,2-propanedione-1-oxime.

Research on a series of β-methyl-β-nitrostyrenes has demonstrated that this photochemical conversion can be highly efficient, with yields of the corresponding oximes often ranging from 85% to nearly quantitative. wku.eduwku.edu The reaction is typically carried out by irradiating a solution of the nitrostyrene (B7858105) with a UV lamp.

The table below summarizes the expected photochemical conversion of 4-Methylthio-β-nitrostyrene to its corresponding α-keto oxime, based on the established reactivity of similar compounds.

| Starting Material | Expected Product | Reaction Type | Key Influencing Factor |

|---|---|---|---|

| 4-Methylthio-β-nitrostyrene | 1-(4-(methylthio)phenyl)-1,2-propanedione-1-oxime | Photoinduced Rearrangement | Electron-donating 4-methylthio group |

This photochemical synthesis represents a potentially efficient and direct route to this particular α-keto oxime, starting from the readily accessible 4-Methylthio-β-nitrostyrene. Further research would be necessary to optimize the reaction conditions, such as solvent, concentration, and irradiation wavelength, to maximize the yield of the desired oxime and minimize competing fragmentation pathways.

Mechanistic Investigations of 4 Methylthio β Nitrostyrene Reactivity

Catalytic Cycle Elucidation for Key Transformations

The elucidation of catalytic cycles is fundamental to understanding and optimizing chemical transformations involving 4-methylthio-β-nitrostyrene. While detailed mechanistic studies specifically targeting this derivative are limited, extensive research on the broader class of β-nitrostyrenes provides a strong framework for proposing the roles of key intermediates and the influence of reaction conditions. Key transformations often involve asymmetric catalysis, where a metal complex activates the nitrostyrene (B7858105) for nucleophilic attack.

In many metal-catalyzed reactions of nitroalkenes, such as the Michael addition, the catalytic cycle is understood to proceed through several key intermediates. The characterization of these transient species is often pursued through a combination of kinetic studies, spectroscopy (NMR, IR), and computational modeling. rsc.orgmdpi.com For a typical Lewis acid-catalyzed reaction, the cycle involving 4-methylthio-β-nitrostyrene can be conceptualized as follows:

Metal-Nitroalkene Complex: The cycle initiates with the coordination of the Lewis acidic metal catalyst (M) to the nitro group of 4-methylthio-β-nitrostyrene. This coordination polarizes the molecule, activating the β-carbon for nucleophilic attack. The formation of this metal-nitroalkene intermediate enhances the electrophilicity of the C=C double bond. This activation is a common feature in reactions catalyzed by chalcogen and halogen bond donors as well. nih.gov

Nucleophilic Attack and Formation of Metal-aci-nitro Intermediate: A nucleophile (Nu⁻) then attacks the activated β-carbon. This step is often rate-determining. The attack results in the formation of a new carbon-carbon bond and generates a nitronate anion, which remains coordinated to the metal center. This species is known as a metal-aci-nitro or metal nitronate intermediate. Kinetic studies on related β-nitrostyrene reactions have shown that the reaction proceeds through a relatively stable intermediate, which is consistent with the formation of such a species. nih.gov

Protonation and Product Release: The metal-aci-nitro intermediate is subsequently protonated, often by a Brønsted acid present in the reaction medium or from the pronucleophile itself. This protonation can occur directly on the carbon or on the oxygen of the nitronate. Tautomerization then yields the final nitroalkane product. Following protonation, the product dissociates from the metal center, regenerating the catalyst and allowing it to enter a new cycle. In some cases, a free aci-nitro intermediate might exist transiently if the nitronate dissociates from the metal before protonation.

The term "Metal-FC-adduct" is less common in this specific context and may refer to a catalyst-product complex before the final release, though its precise structure would be system-dependent. The characterization of these intermediates is challenging due to their transient nature, but techniques like in-situ IR and NMR spectroscopy can provide valuable insights into their structure and role in the catalytic cycle. rsc.org

Reaction conditions play a critical role in dictating the efficiency, selectivity, and even the mechanistic pathway of catalytic transformations involving 4-methylthio-β-nitrostyrene. Temperature and additives like molecular sieves are particularly influential variables.

Furthermore, temperature can significantly influence selectivity. In competing reaction pathways, such as dimerization versus addition or the formation of different stereoisomers, the distribution of products can be highly temperature-dependent. For example, in the dimerization of α-methylstyrene, a shift in temperature from 60 °C to 170 °C completely changes the product from a linear dimer to a cyclic one. researchgate.net While this is a different substrate, the principle of temperature-controlled selectivity is broadly applicable. Higher temperatures might favor thermodynamic products over kinetic ones or promote side reactions.

Illustrative Data on Temperature-Controlled Selectivity (Based on α-methylstyrene dimerization)

| Reaction Temperature (°C) | Major Product | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| 60 | 2,4-diphenyl-4-methyl-1-pentene (Linear Dimer) | 93 | >92 | researchgate.net |

| 170 | 1,1,3-trimethyl-3-phenylindan (Cyclic Dimer) | 100 | - | researchgate.net |

Molecular Sieves: Molecular sieves, typically crystalline aluminosilicates like 3Å or 4Å sieves, are often added to reactions as dehydrating agents. rochester.edu Water can interfere with many catalytic reactions by poisoning Lewis acidic catalysts, hydrolyzing intermediates, or promoting undesired side reactions. By scavenging trace amounts of water from the reaction medium, molecular sieves ensure the catalytic cycle proceeds efficiently. researchgate.net

Their role can be multifaceted:

Water Scavenging: This is their primary role, preventing catalyst deactivation and improving yields. In condensations used to synthesize nitrostyrenes, they can drive the equilibrium toward the product. researchgate.net

Co-catalyst/Catalyst Support: In some instances, the acidic or basic sites on the surface of molecular sieves can exert a catalytic effect. They can also serve as solid supports for metal catalysts, facilitating catalyst recovery and reuse. researchgate.net

Controlling Selectivity: By selectively adsorbing certain molecules based on size, molecular sieves can influence the selectivity of a reaction, although this is more common in gas-phase or shape-selective catalysis.

The choice of molecular sieve pore size is crucial; for instance, 3Å sieves adsorb water but exclude most organic solvents and reagents, while 4Å sieves have a larger pore size and can adsorb a wider range of small molecules. rochester.edu

Summary of Molecular Sieve Applications in Organic Synthesis

| Application | Function | Example Reaction Type | Reference |

|---|---|---|---|

| Additive | Dehydrating agent to improve rate and yield | Condensation, Glycosylation | researchgate.net |

| Catalyst/Co-catalyst | Provides Brønsted/Lewis acid sites | Condensation of ketones and amines | researchgate.net |

| Catalyst Support | Heterogenization of homogeneous catalysts | Chan-Lam coupling, Hantzsch reaction | researchgate.net |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Solution-phase NMR spectroscopy is a powerful, non-destructive tool for elucidating reaction mechanisms, offering exquisite structural detail and quantitative analysis. mdpi.com Its application to 4-methylthio-β-nitrostyrene and related compounds allows for the precise determination of isomeric composition and the real-time observation of transient chemical species.

Elucidation of Isomer Ratios and Equilibrium Dynamics

The synthesis of β-nitrostyrenes via methods like the Henry-Knoevenagel condensation can often result in a mixture of (E) and (Z) stereoisomers. uc.pt ¹H NMR spectroscopy is the primary method for distinguishing and quantifying these isomers. The geometric arrangement of the vinylic protons results in distinct coupling constants (J-values).

For the (E)-isomer, the two vinylic protons are in a trans configuration, which typically results in a larger coupling constant, generally in the range of J = 13-16 Hz. rsc.orgrsc.org Conversely, the (Z)-isomer, with its cis protons, exhibits a smaller coupling constant, often around J = 9-12 Hz. nih.gov

For example, the ¹H NMR spectrum of the parent (E)-β-nitrostyrene shows two doublets for the vinylic protons at approximately 7.60 ppm and 8.00 ppm, with a characteristic coupling constant of J = 13.5 Hz. rsc.org Similar values are observed for other para-substituted derivatives, such as (E)-1-methyl-4-(2-nitrovinyl)benzene, which displays vinylic proton signals as doublets at 7.57 ppm and 7.99 ppm with a J-value of 13.6 Hz. rsc.org

By integrating the signals corresponding to the distinct isomers in the ¹H NMR spectrum, their relative ratio in a mixture can be accurately determined. This quantitative analysis is crucial for studying equilibrium dynamics, such as photoisomerization processes where irradiation can induce conversion between the (E) and (Z) forms. The progress of such reactions can be monitored over time by acquiring sequential NMR spectra and measuring the change in the integral ratios. nih.gov

Table 1: Representative ¹H NMR Data for Vinylic Protons in (E)-β-Nitrostyrene Derivatives

| Compound | Hα Chemical Shift (ppm) | Hβ Chemical Shift (ppm) | JHα-Hβ (Hz) |

| (E)-β-Nitrostyrene | 7.60 | 8.00 | 13.5 |

| (E)-1-Chloro-4-(2-nitrovinyl)benzene | 7.56 | 7.96 | 13.7 |

| (E)-1-Methyl-4-(2-nitrovinyl)benzene | 7.57 | 7.99 | 13.6 |

| (E)-1-Methoxy-4-(2-nitrovinyl)benzene | 7.55 | 7.98 | 13.7 |

Note: Data extracted from various sources for illustrative purposes. rsc.orgrsc.org Chemical shifts are typically recorded in CDCl₃.

Detection and Characterization of Reaction Intermediates

NMR spectroscopy is exceptionally well-suited for the detection and structural elucidation of reaction intermediates, which are often transient and present in low concentrations. By monitoring a reaction directly in the NMR tube (in situ monitoring), the appearance and disappearance of signals corresponding to starting materials, intermediates, and products can be tracked. mdpi.com

In reactions involving β-nitrostyrenes, which are potent Michael acceptors, the formation of adducts can be observed. mdpi.comuc.pt For instance, in the Michael addition of a nucleophile to the β-carbon of the nitroalkene, a betaine (B1666868) or a neutral adduct intermediate may be formed. A study monitoring the reaction of β-nitrostyrene with N-benzylbispidine using ¹H NMR spectroscopy successfully detected signals corresponding to the adduct of the catalyst to the double bond. mdpi.com These intermediate signals were observed to appear and subsequently disappear as the reaction progressed to completion, providing direct evidence for the proposed reaction mechanism. mdpi.com This technique allows for a detailed mechanistic investigation, confirming the role of transient species that would be otherwise difficult to isolate.

Vibrational Spectroscopy (Raman Spectroscopy) for Conformational and Structural Analysis

Raman spectroscopy, a technique sensitive to the vibrations of chemical bonds, provides a detailed fingerprint of a molecule's structure and conformation. bohrium.com When coupled with computational methods, it becomes a powerful tool for analyzing the complex vibrational modes of substituted β-nitrostyrenes. A comprehensive conformational analysis of various β-nitrostyrene derivatives has been successfully carried out using a combination of Raman spectroscopy and ab initio calculations. uc.pt

The Raman spectra of β-nitrostyrene derivatives are characterized by several key vibrational modes:

NO₂ Stretching: The symmetric and asymmetric stretching vibrations of the nitro group are prominent. The symmetric stretch (νs(NO₂)) typically appears as a strong band in the 1330-1350 cm⁻¹ region.

C=C Stretching: The stretching of the vinylic double bond (ν(C=C)) gives rise to a strong band, usually around 1620-1645 cm⁻¹.

Aromatic Ring Modes: Vibrations associated with the phenyl ring, including C-C stretching and C-H deformations, appear in the fingerprint region (below 1600 cm⁻¹).

The planarity of the molecule, which is influenced by the steric and electronic effects of substituents, plays a crucial role in its conformational behavior. For many β-nitrostyrenes, a planar or near-planar conformation is favored due to the stabilizing effect of π-electron delocalization across the entire molecule. uc.pt However, significant deviations from planarity can occur due to steric hindrance from bulky substituents. uc.pt These conformational changes are reflected in the Raman spectrum, where shifts in vibrational frequencies and changes in band intensities can be observed and correlated with specific rotational conformers. bohrium.com

Table 2: Key Raman Vibrational Bands for a Representative β-Nitrostyrene Derivative (3,4-dihydroxy-β-nitrostyrene)

| Wavenumber (cm⁻¹) | Assignment |

| ~1644 | ν(C=C) |

| ~1609 | Ring ν(C-C) |

| ~1334 | νs(NO₂) |

| ~1293 | δ(=C-H) |

| ~970 | τ(=C-H) |

Note: Data is based on studies of analogous compounds and serves to illustrate typical vibrational modes. uc.pt ν = stretching, δ = in-plane bending, τ = out-of-plane torsion.

X-ray Diffractometry for Solid-State Structural Determination of Complexes and Isomers

Single-crystal X-ray diffractometry provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for confirming the absolute stereochemistry of isomers and understanding the packing arrangements in the crystal lattice.

Studies on various substituted β-nitrostyrenes reveal that their crystal packing is governed by a combination of weak intermolecular interactions, such as C-H···O, C-H···π, and, depending on the substituents, halogen bonds (e.g., C-H···Cl, Br···O). rsc.org For instance, the crystal structures of several alkoxy-β-nitrostyrenes are stabilized by strong, directional C-H···O contacts, leading to layered arrangements. rsc.org

Table 3: Illustrative Crystal Data for a Substituted β-Nitrostyrene ((E)-β-nitrostyrene)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.097 |

| b (Å) | 5.768 |

| c (Å) | 18.647 |

| β (°) | 117.71 |

| Z | 4 |

Note: Data from a study on (E)-β-nitrostyrene, provided as a representative example. rsc.org

Quantum Chemical Methods for Mechanistic and Conformational Insight

Quantum chemical methods are indispensable for complementing experimental data, providing a deeper understanding of molecular geometry, vibrational frequencies, and electronic structure. These computational approaches allow for the study of structures and properties that may be difficult to measure experimentally.

Ab Initio Molecular Orbital Calculations for Geometry Optimization and Frequency Calculations

Ab initio molecular orbital calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the properties of β-nitrostyrene derivatives. uc.ptbohrium.com A full geometry optimization is performed to find the lowest energy conformation (or multiple stable conformers) of the molecule. uc.pt These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For substituted β-nitrostyrenes, DFT calculations (e.g., using the B3LYP functional with a 6-31G** basis set) have shown that the conformational preferences are primarily determined by the balance between π-electron delocalization, which favors planarity, and steric hindrance from substituents, which can cause deviations from a planar structure. uc.ptuc.pt

Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed. The results of these calculations are twofold:

They confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). uc.pt

They provide a theoretical vibrational spectrum that can be compared directly with experimental Raman and IR spectra. uc.pt This comparison is crucial for making definitive assignments of the observed vibrational bands to specific molecular motions. bohrium.com Excellent agreement is often found between the scaled calculated frequencies and the experimental values, validating both the computational model and the interpretation of the experimental data. uc.pt

Table 4: Selected Calculated Geometrical Parameters for a Planar Conformer of a β-Nitrostyrene Analog

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Cα=Cβ | ~1.35 Å |

| Bond Length | Cβ-N | ~1.46 Å |

| Bond Length | C(phenyl)-Cα | ~1.46 Å |

| Bond Angle | C(phenyl)-Cα=Cβ | ~129° |

| Bond Angle | Cα=Cβ-N | ~122° |

| Dihedral Angle | C(phenyl)-Cα=Cβ-N | ~180° |

Note: Theoretical values are illustrative and based on DFT calculations for analogous β-nitrostyrene systems. uc.pt

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions. For compounds like β-nitrostyrene and its derivatives, DFT calculations provide valuable insights into reaction pathways, transition states, and the electronic factors governing reactivity. While specific DFT studies predicting the reaction mechanisms of 4-methylthio-beta-nitrostyrene are not extensively available in the current body of scientific literature, the methodologies applied to the parent compound, β-nitrostyrene, and other substituted analogs offer a clear framework for how such investigations would be conducted.

These theoretical studies are crucial for understanding how the electron-donating or electron-withdrawing nature of substituents on the phenyl ring influences the reaction energetics and mechanisms. For instance, the 4-methylthio group is known for its electron-donating properties, which would be expected to modulate the electrophilicity of the β-carbon in the nitrostyrene (B7858105) system. DFT could precisely quantify this effect.

A general approach to studying the reaction mechanism of a substituted β-nitrostyrene using DFT would involve the following steps:

Optimization of Geometries: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products should have no imaginary frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: The electronic energies of all optimized structures are calculated to determine the reaction's thermodynamic and kinetic parameters. This allows for the determination of activation energies and reaction enthalpies.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a calculated transition state connects the intended reactants and products.

In the context of reactions involving β-nitrostyrenes, DFT has been successfully applied to investigate various transformations, including cycloaddition reactions and nucleophilic additions. For example, in a study on the [3+2] cycloaddition reactions of β-nitrostyrenes, DFT calculations at the B3LYP and ωB97X-D levels of theory have been used to analyze the reaction's stereoselectivity and regioselectivity. These studies evaluate the activation enthalpies for different possible pathways, thereby predicting the most likely reaction outcome. mdpi.com

Another application of DFT is in studying the addition of nucleophiles to the activated double bond of β-nitrostyrenes. For instance, the mechanism of the addition of triphenylphosphite to β-nitrostyrene has been theoretically investigated using the M062X method. researchsquare.com In such studies, different plausible mechanistic routes are proposed and computationally evaluated. The calculated energy barriers for each step help in identifying the rate-determining step and the most favorable reaction pathway. researchgate.net

To illustrate the kind of data generated from such studies, the following hypothetical data table shows what might be expected from a DFT study on a reaction of a substituted β-nitrostyrene. Note: This table is illustrative and does not represent actual data for this compound.

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | -1500.000000 | 0.00 | 0 |

| Transition State 1 | -1499.950000 | 31.39 | 1 |

| Intermediate | -1499.980000 | 12.55 | 0 |

| Transition State 2 | -1499.960000 | 25.10 | 1 |

| Product | -1500.020000 | -12.55 | 0 |

Research on Derivatives and Analogues of 4 Methylthio β Nitrostyrene

Synthesis of Substituted β-Nitrostyrene Analogues Bearing Sulfur Moieties

The synthesis of β-nitrostyrene analogues, including those with sulfur-containing substituents like the 4-methylthio group, primarily relies on the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.com This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org For the synthesis of 4-methylthio-β-nitrostyrene, the corresponding 4-methylthiobenzaldehyde (B8764516) is reacted with nitromethane (B149229) in the presence of a base. Subsequent dehydration of the intermediate β-nitro alcohol yields the desired β-nitrostyrene. organic-chemistry.org A variety of catalysts and reaction conditions can be employed to optimize the yield and purity of the final product. organic-chemistry.orgresearchgate.net

Another important method for introducing sulfur moieties into β-nitrostyrene analogues is through the Michael addition of thiols to a pre-formed nitroalkene. This reaction is a powerful tool for creating carbon-sulfur bonds. acs.org The electron-withdrawing nature of the nitro group activates the double bond of the β-nitrostyrene, making it highly susceptible to nucleophilic attack by thiols. This approach allows for the synthesis of a wide range of β-thioether-substituted nitroalkanes, which can be further modified.

The versatility of nitroalkenes extends to the synthesis of various sulfur-containing heterocyclic compounds. rsc.orgdigitellinc.comopenmedicinalchemistryjournal.com Through carefully designed reaction cascades, often initiated by a Michael addition or a cycloaddition, the nitroalkene scaffold can be transformed into complex heterocyclic systems. For example, the reaction of nitroalkenes with reagents containing both a sulfur nucleophile and another reactive group can lead to the formation of thiopyrans and other related heterocycles. rsc.orgmdpi.com

Structure-Reactivity Relationships in 4-Methylthio-β-Nitrostyrene Derivatives

The reactivity of 4-methylthio-β-nitrostyrene and its derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. The 4-methylthio group, with its ability to donate electrons through resonance and withdraw electrons through induction, imparts a unique reactivity profile to the molecule.

Structure-reactivity relationships in β-nitrostyrene derivatives have been extensively studied using linear free-energy relationships, such as the Hammett equation. In the context of Michael additions, a positive Hammett ρ value is often observed, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by increasing the electrophilicity of the β-carbon. researchgate.netdatapdf.com Conversely, electron-donating groups, like the methylthio group, can decrease the reaction rate. The specific Hammett substituent constant (σ) for the 4-methylthio group can be used to predict its effect on the reaction rate compared to other substituents.

The electronic nature of the substituents also plays a crucial role in the electrochemical properties of β-nitrostyrene derivatives. Studies have shown a linear correlation between the Hammett substituent constants and the half-wave potentials of these compounds. Electron-donating groups generally make the reduction potential more negative, indicating that more energy is required to reduce the nitro group.

Below is a table summarizing the Hammett constants for various para-substituents, which helps in understanding the electronic influence of the 4-methylthio group in comparison to other functional groups.

| Substituent (X) | σp |

| -N(CH₃)₂ | -0.83 |

| -NH₂ | -0.66 |

| -OH | -0.37 |

| -OCH₃ | -0.27 |

| -SCH₃ | 0.00 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -I | 0.28 |

| -CF₃ | 0.54 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Mechanistic Probes Using Variably Substituted Analogues

The use of variably substituted analogues of 4-methylthio-β-nitrostyrene is a powerful strategy for elucidating reaction mechanisms. By systematically altering the electronic nature of the substituent at the para position of the aromatic ring, researchers can gain insights into the transition state structure and the rate-determining step of a reaction.

Kinetic studies of the Michael addition of amines to a series of para-substituted β-nitrostyrenes have provided detailed mechanistic information. datapdf.comnih.gov The analysis of Hammett plots, which correlate the logarithm of the reaction rate constants with the Hammett substituent constants, can reveal the extent of charge development in the transition state. nih.gov A significant positive ρ value suggests a transition state with a considerable negative charge buildup on the β-carbon, consistent with a stepwise mechanism involving a zwitterionic intermediate. datapdf.com

Furthermore, the study of different isomers, such as (Z)- and (E)-β-nitrostyrenes, in cycloaddition reactions has highlighted the role of stereochemistry in determining reactivity and selectivity. By comparing the reaction outcomes of these isomers, it is possible to probe the geometric requirements of the transition state.

The following table illustrates the effect of different para-substituents on the rate constants of a Michael-type reaction, providing a quantitative basis for mechanistic discussions.

| Substituent (X) in p-X-C₆H₄CH=CHNO₂ | Relative Rate Constant (k_rel) |

| -OCH₃ | 0.65 |

| -CH₃ | 0.82 |

| -H | 1.00 |

| -Cl | 1.55 |

| -CN | 3.98 |

| -NO₂ | 7.24 |

Exploration of Related Nitroalkene Scaffolds in Synthetic Chemistry

Nitroalkenes, including analogues of 4-methylthio-β-nitrostyrene, are exceptionally versatile building blocks in organic synthesis. morressier.com Their high reactivity and the ease with which the nitro group can be transformed into other functional groups make them valuable precursors for a wide array of complex molecules.

A significant area of application for nitroalkenes is in the synthesis of heterocyclic compounds. rsc.org They can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles, to construct five- and six-membered rings. mdpi.com Furthermore, cascade or domino reactions involving nitroalkenes can lead to the rapid assembly of intricate polycyclic systems. The synthesis of sulfur-containing heterocycles, in particular, can be achieved through reactions of nitroalkenes with appropriate sulfur-based reagents. rsc.orgdigitellinc.comopenmedicinalchemistryjournal.commdpi.com

The utility of nitroalkenes is further demonstrated in their use in denitrative cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the nitro group. nih.gov This transformation provides a powerful method for the synthesis of substituted alkenes with high stereoselectivity. The reduction of the nitro group to an amine is another common transformation, providing access to valuable phenylethylamine derivatives. researchgate.net

The following table provides a non-exhaustive list of heterocyclic systems that can be synthesized from nitroalkene precursors.

| Heterocycle Class | Synthetic Approach |

| Pyrrolidines | [3+2] Cycloaddition with azomethine ylides |

| Isoxazolidines | [3+2] Cycloaddition with nitrones |

| Piperidines | Aza-Diels-Alder reaction |

| Tetrahydrothiophenes | Michael addition of a thiol followed by intramolecular cyclization |

| Dihydrothiophenes | Reaction with Lawesson's reagent and subsequent cycloaddition |

| Quinolines | Reductive cyclization of o-nitro-β-nitrostyrenes |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-methylthio-β-nitrostyrene, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves condensation of 4-methylthioacetophenone with nitromethane under alkaline conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 ketone to nitromethane), temperature control (25–40°C), and reaction time (6–12 hours). To ensure reproducibility, document all procedural variables (e.g., solvent purity, stirring rate) and validate intermediates via TLC/Rf values . Full characterization (NMR, IR, mass spectrometry) must align with literature data for known compounds, while new derivatives require elemental analysis and purity assessments (e.g., HPLC ≥95%) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for 4-methylthio-β-nitrostyrene derivatives?

- Methodological Answer : Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook ) and confirm instrument calibration. For unresolved conflicts, repeat experiments under identical conditions and compare with synthetic analogs. If inconsistencies persist, employ computational methods (e.g., DFT calculations) to predict NMR/IR spectra and validate assignments . Document all raw data in supplementary materials to enable peer review .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic pathway of 4-methylthio-β-nitrostyrene in nucleophilic addition reactions?

- Methodological Answer : Use kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy) and isotopic labeling (e.g., ²H or ¹⁵N) to track bond formation. Employ trapping agents (e.g., TEMPO) to identify reactive intermediates. Compare activation parameters (ΔH‡, ΔS‡) across solvents to distinguish between concerted and stepwise mechanisms . Computational modeling (e.g., Gaussian-based transition-state analysis) can supplement experimental data .

Q. How can researchers resolve contradictions in reported biological activity data for 4-methylthio-β-nitrostyrene analogs?

- Methodological Answer : Standardize bioassay conditions (e.g., cell lines, incubation time) and validate results using orthogonal assays (e.g., enzymatic vs. cellular inhibition). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles). Collaborative verification through open-access platforms (e.g., PubChem BioAssay ) enhances data reliability .

Q. What are the best practices for validating the stability of 4-methylthio-β-nitrostyrene under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Monitor degradation products via LC-MS and correlate with environmental factors (light, oxygen). Use Arrhenius modeling to predict shelf life. For lab-scale storage, recommend inert atmospheres (argon) and amber vials .

Methodological Guidelines for Reporting

- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailing synthetic procedures, including yields, melting points, and spectral data. Use standardized abbreviations for solvents/reagents (e.g., “DCM” for dichloromethane) and cite prior characterization methods for known compounds .

- Data Contradiction Analysis : Provide raw datasets in supplementary materials (e.g., NMR FID files) and explicitly discuss limitations (e.g., signal overlap in crowded spectra) .

- Computational Validation : Report software versions (e.g., Gaussian 16), basis sets, and convergence criteria to enable replication of DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.